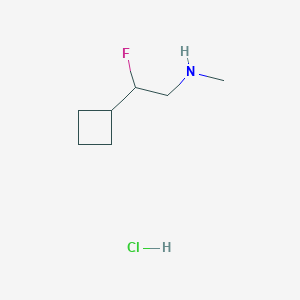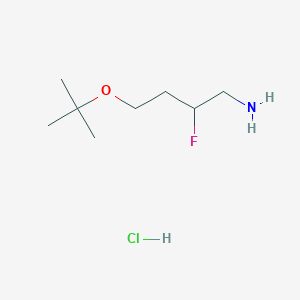amine CAS No. 2098013-59-1](/img/structure/B1492325.png)
[(1-Fluorocyclopentyl)methyl](hexyl)amine
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves several methods including alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .Molecular Structure Analysis
In amines, the nitrogen atom is sp3 hybridized, and the shape of the molecule is trigonal pyramidal. The nitrogen atom in amines is attached to one or more alkyl groups .Chemical Reactions Analysis
Amines are known to act as bases in many reactions. They can accept a proton from water to form substituted ammonium ions. Amines also react with acids to form salts .Physical And Chemical Properties Analysis
Amines are polar and can engage in hydrogen bonding, which gives them relatively high boiling points. They are also soluble in water. The basicity of amines is due to the availability of the lone pair of electrons on nitrogen .Scientific Research Applications
Metabolism and Pharmacology
The study of tricyclic antidepressants like Amitriptyline provides insights into the oxidative metabolism pathways involving amines. These pathways include the conversion of Amitriptyline to its metabolites through oxidative and reductive reactions, demonstrating the role of amines in drug metabolism and the potential impacts on pharmacokinetics and pharmacodynamics (Breyer-Pfaff, 2004).
Environmental Applications
The removal of persistent and toxic perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources has been a significant challenge. Research on amine-functionalized sorbents suggests that these materials can effectively adsorb and remove PFAS from contaminated water, offering a promising solution for water treatment technologies. This approach relies on electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents (Ateia et al., 2019).
Material Science
In the field of material science, the generation of chemically reactive surfaces through plasma methods for biomolecule immobilization and cell colonization is an area of active research. Amines play a critical role in creating surfaces with specific functional groups (e.g., amine, carboxy, hydroxy, and aldehyde groups) that can interact with biomolecules or facilitate cell attachment, indicating the versatility of amines in modifying material surfaces for biomedical applications (Siow et al., 2006).
Food Safety and Nutrition
The study of heterocyclic aromatic amines (HAAs) in food items, particularly those generated during the cooking of meat, highlights the importance of understanding amine formation and its implications for human health. HAAs have been linked to increased cancer risk, underscoring the need for strategies to mitigate their formation in food processing and consumption (Knize & Felton, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-2-3-4-7-10-14-11-12(13)8-5-6-9-12/h14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLNZNFYAUQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](hexyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)




![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)



